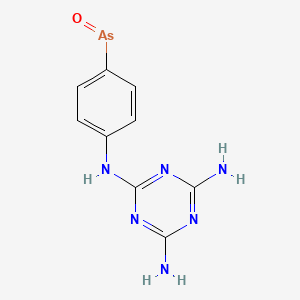

Melarsen oxide

描述

属性

IUPAC Name |

2-N-(4-arsorosophenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9AsN6O/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(10-17)2-4-6/h1-4H,(H5,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKGKLBKFOIXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9AsN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176247 | |

| Record name | Melarsen oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21840-08-4 | |

| Record name | Melarsen oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21840-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsen oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021840084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-34642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melarsen oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-arsenosophenyl)-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSEN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XH88IXE7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Melarsen Oxide's Mechanism of Action in Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of melarsen oxide, the active metabolite of the trypanocidal drug melarsoprol, against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document provides a comprehensive overview of its biochemical interactions, quantitative efficacy, and the experimental protocols used to delineate its trypanocidal activity.

Core Mechanism of Action: Targeting the Trypanothione System

Melarsoprol, a trivalent arsenical, functions as a prodrug.[1][2] Upon administration, it is rapidly metabolized to its active form, this compound.[1][2] The primary trypanocidal activity of this compound is centered on the disruption of the parasite's unique thiol metabolism, which relies on trypanothione rather than glutathione, the primary antioxidant in mammalian cells.[3]

This compound readily enters T. brucei and forms a stable, covalent adduct with the dithiol form of trypanothione (T(SH)₂), creating a complex known as Mel T.[3] This adduct formation effectively sequesters the available pool of intracellular trypanothione.

The Mel T adduct then acts as a potent competitive inhibitor of trypanothione reductase (TR), a crucial flavoenzyme responsible for regenerating T(SH)₂ from its oxidized form, trypanothione disulfide (TS₂).[4] The inhibition of TR disrupts the parasite's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species and subsequent cell death.[3]

Secondary Mechanisms: Inhibition of Glycolysis

While the disruption of the trypanothione system is the primary mechanism, this compound has also been shown to inhibit key enzymes in the glycolytic pathway of T. brucei.[3][5] Bloodstream form trypanosomes are entirely dependent on glycolysis for ATP production, making this pathway an attractive drug target.[6] this compound has been demonstrated to inhibit 6-phosphofructo-2-kinase and fructose-2,6-bisphosphatase more potently than pyruvate kinase.[7] However, some research suggests that the lytic effect of this compound is not a direct result of pyruvate kinase inhibition.[7] The inhibition of glycolysis is considered a secondary mechanism contributing to the overall trypanocidal effect.[3]

Drug Uptake and Resistance

The uptake of melaminophenyl arsenicals like this compound into T. brucei is primarily mediated by the P2 adenosine/adenine transporter (also known as TbAT1) and the aquaglyceroporin 2 (AQP2).[5][8][9] Resistance to melarsoprol and this compound is often associated with mutations in or deletion of the genes encoding these transporters, leading to reduced drug accumulation within the parasite.[4][8][10]

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy and inhibitory activity of this compound and its derivatives against T. brucei.

Table 1: In Vitro Efficacy of this compound and Related Arsenicals against T. brucei

| Compound | T. brucei Strain | IC₅₀ / L₅₀ | Reference |

| This compound | Wild-type | 2- to 3-fold lower than resistant | [10] |

| This compound | Arsenical-sensitive | < 30 µM (L₅₀) | [11] |

| This compound | Arsenical-refractory | > 75 µM (L₅₀) | [11] |

| Melarsoprol | Wild-type | 2- to 3-fold lower than resistant | [10] |

| Trimelarsen | Melarsen-resistant | >20-fold resistance (in vitro) | [4] |

Table 2: Inhibition Constants (Kᵢ) of this compound and Mel T against T. brucei Enzymes

| Inhibitor | Enzyme | Kᵢ Value | Reference |

| Mel T | Trypanothione Reductase | Same in sensitive & resistant | [4] |

| This compound | 6-phosphofructo-2-kinase | < 1 µM | [7] |

| This compound | Fructose-2,6-bisphosphatase | 2 µM | [7] |

| This compound | Pyruvate Kinase | > 100 µM | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Drug Susceptibility Testing

5.1.1. Alamar Blue (Resazurin) Assay

This assay is a common method to determine the viability of T. brucei after exposure to a drug. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

Materials:

-

T. brucei bloodstream form culture

-

Complete HMI-9 medium

-

96-well or 384-well plates

-

Test compounds dissolved in DMSO

-

Positive control drug (e.g., pentamidine)

-

Resazurin sodium salt solution (e.g., Alamar Blue)

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

-

-

Procedure:

-

Harvest log-phase T. brucei and adjust the cell density to 2 x 10⁴ cells/mL in fresh, pre-warmed complete HMI-9 medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds in complete HMI-9 medium. The final DMSO concentration should not exceed 0.5%.

-

Add the diluted compounds to the wells. Include wells with untreated cells (negative control) and cells treated with a known trypanocidal drug (positive control).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of Alamar Blue solution to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of viability for each compound concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model.[1]

-

5.1.2. Cell Lysis Assay

This assay measures the lytic effect of arsenical compounds on trypanosomes by monitoring the decrease in absorbance of the cell suspension over time.

-

Materials:

-

T. brucei bloodstream form culture

-

Heat-inactivated fetal bovine serum

-

This compound or other test arsenicals

-

Spectrophotometer

-

-

Procedure:

-

Harvest and resuspend T. brucei in heat-inactivated fetal bovine serum.

-

Add varying concentrations of the arsenical compound to the trypanosome suspension.

-

Incubate at 37°C and monitor the decrease in absorbance (e.g., at 600 nm) over time.

-

Plot the percentage decrease in absorbance against the drug concentration to determine the lytic activity.[11]

-

Trypanothione Reductase (TR) Inhibition Assay

This assay measures the activity of TR by monitoring the NADPH-dependent reduction of a substrate, which can be coupled to the reduction of a chromogenic compound like DTNB.

-

Materials:

-

Purified recombinant T. brucei TR

-

NADPH

-

Trypanothione disulfide (TS₂)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 40 mM HEPES, pH 7.4, 1 mM EDTA)

-

Test inhibitor (e.g., Mel T)

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, TR, NADPH, and DTNB in a microplate well or cuvette.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding TS₂.

-

Monitor the increase in absorbance at 412 nm due to the formation of the thionitrobenzoate anion.

-

Calculate the initial reaction rates and determine the inhibitory constants (e.g., IC₅₀, Kᵢ) by fitting the data to appropriate enzyme inhibition models.

-

Measurement of Intracellular Trypanothione Levels

This method is used to assess the impact of this compound on the intracellular pool of reduced trypanothione.

-

Principle: The free thiol groups of reduced trypanothione (T(SH)₂) are derivatized with a fluorescent reagent, monobromobimane. The resulting fluorescent adducts are then separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector. A decrease in the T(SH)₂ peak in drug-treated cells compared to untreated controls indicates the formation of the Mel T adduct.[11]

-

Key Steps:

-

Incubate T. brucei with and without this compound.

-

Harvest and lyse the cells.

-

Derivatize the free thiols in the cell lysate with monobromobimane.

-

Separate the derivatized thiols by reverse-phase HPLC.

-

Detect and quantify the fluorescent trypanothione-bimane adduct.

-

Glycolysis Inhibition Assay

The effect of this compound on glycolysis can be assessed by measuring the rate of glucose consumption or the production of pyruvate, the end product of glycolysis in bloodstream form trypanosomes.

-

Principle: The glycolytic flux can be monitored by measuring the consumption of glucose from the culture medium or the excretion of pyruvate into the medium over time.[6]

-

Key Steps:

-

Incubate T. brucei in a defined medium containing a known concentration of glucose, with and without this compound.

-

At various time points, take aliquots of the culture supernatant.

-

Measure the concentration of glucose and/or pyruvate in the supernatant using commercially available enzymatic assay kits or by HPLC.

-

Calculate the rate of glucose consumption or pyruvate production to determine the glycolytic flux.

-

Conclusion

The primary mechanism of action of this compound in Trypanosoma brucei is the irreversible inhibition of the trypanothione reductase system through the formation of the Mel T adduct. This leads to a catastrophic failure of the parasite's antioxidant defenses. Secondary inhibition of key glycolytic enzymes likely contributes to the potent trypanocidal activity of this arsenical compound. Understanding these detailed mechanisms, along with the associated drug uptake and resistance pathways, is crucial for the development of new therapeutic strategies to combat Human African Trypanosomiasis and to overcome the challenges of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Glycolysis in Bloodstream Form Trypanosoma brucei Can Be Understood in Terms of the Kinetics of the Glycolytic Enzymes* | Semantic Scholar [semanticscholar.org]

- 5. Contribution of glucose transport to the control of the glycolytic flux in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A multiplexed high throughput screening assay using flow cytometry identifies glycolytic molecular probes in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and in silico analyses of glycolytic flux control in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycolysis in the African Trypanosome: Targeting Enzymes and Their Subcellular Compartments for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Melarsen Oxide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsen oxide, an organoarsenic compound, is a crucial active metabolite of the trypanocidal drug melarsoprol.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and insights into its mechanism of action. The information presented herein is intended to support research and development efforts in the field of medicinal chemistry and parasitology.

Chemical and Physical Properties

This compound, with the IUPAC name {4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}arsanone, is a key player in the treatment of human African trypanosomiasis (sleeping sickness).[3][4] A summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | {4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}arsanone | [3] |

| Synonyms | Melarsenoxyd, Melox, (p-Arsenosophenyl)melamine | [4] |

| CAS Number | 21840-08-4 | [5][6] |

| Molecular Formula | C₉H₉AsN₆O | [5][6] |

| Molecular Weight | 292.13 g/mol | [4][5] |

| Appearance | Solid powder | [7] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in DMSO.[7] Poorly soluble in water.[8] Information on solubility in other common solvents such as ethanol, methanol, and acetone is not readily available. | [7][8] |

| Stability | Stable under ambient shipping conditions for a few weeks. For long-term storage, it should be kept in a dry, dark environment at -20°C.[7] It is known to undergo oxidation.[9] | [7][9] |

| LogP | 2.28 | [3] |

Experimental Protocols

Synthesis and Purification of this compound

A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the searched literature. However, its synthesis is a key step in the production of melarsomine dihydrochloride from 4-aminophenylarsonic acid.[2][10] The general workflow involves the reduction of an arsonic acid precursor. A generalized experimental workflow for a typical organic synthesis and purification is outlined below.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of this compound. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for Mass-Spec compatibility.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The exact mass is reported as 292.0054.[4]

In Vitro Trypanocidal Activity Assay

The following protocol outlines a general method for assessing the trypanocidal activity of this compound against Trypanosoma brucei bloodstream forms.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of trypanothione reductase, an enzyme essential for the survival of trypanosomes.[1][13] Melarsoprol, the prodrug, is metabolized to the active this compound.[1] Inside the parasite, this compound forms a stable adduct with trypanothione, which then inhibits trypanothione reductase.[1] This disruption of the parasite's redox balance leads to oxidative stress and cell death.[1][13]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 21840-08-4 [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C9H9AsN6O | CID 30830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. The Melaminophenyl Arsenicals Melarsoprol and this compound Interfere with Thiamine Metabolism in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Melarsen Oxide: A Technical Guide to the Active Metabolite of Melarsoprol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melarsoprol, an organoarsenic compound, has been a critical therapeutic agent for the treatment of late-stage human African trypanosomiasis (HAT) for decades. Its efficacy is attributed to its rapid biotransformation into the more active metabolite, melarsen oxide. This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action, pharmacokinetic profile, and trypanocidal efficacy. Detailed experimental protocols for the study of this compound and quantitative data are presented to support further research and drug development efforts in the field of trypanosomal chemotherapy.

Introduction

Melarsoprol, a pro-drug, is metabolized to this compound, its active form, which exerts a potent trypanocidal effect.[1][2] The conversion of melarsoprol to this compound is a critical step for its therapeutic activity. Understanding the properties and actions of this compound is paramount for optimizing treatment strategies and developing new therapies for HAT. This guide serves as a comprehensive resource for researchers, providing detailed methodologies and data to facilitate further investigation into this crucial metabolite.

Biotransformation of Melarsoprol to this compound

Melarsoprol is rapidly metabolized in the body to this compound.[1] This conversion can be studied in vitro using liver microsomes.[3][4]

Experimental Protocol: In Vitro Metabolism of Melarsoprol

This protocol outlines the procedure for studying the metabolism of melarsoprol to this compound using liver microsomes.

Materials:

-

Melarsoprol

-

Liver microsomes (human or rodent)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable quenching solvent)

-

Incubator or water bath at 37°C

-

HPLC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add melarsoprol (e.g., at a final concentration of 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to a new tube for analysis by HPLC-MS/MS to quantify the remaining melarsoprol and the formation of this compound.

References

The Trypanocidal Action of Melarsen Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsen oxide, the active metabolite of the organoarsenic compound melarsoprol, has long been a critical component in the treatment of human African trypanosomiasis (HAT), particularly in the late, neurological stage of the disease.[1][2] Despite its significant toxicity, its ability to cross the blood-brain barrier has made it an essential tool in combating infections caused by Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound against trypanosomes, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action

Melarsoprol itself is a prodrug that is rapidly metabolized in the host to the trivalent arsenical, this compound.[2][3] The trypanocidal activity of this compound is primarily centered on its interaction with the unique thiol metabolism of the parasite, which is fundamentally different from that of its mammalian host.[3][4]

The key steps in its mechanism of action are as follows:

-

Uptake: this compound is taken up by the trypanosome. This uptake is facilitated by specific transporters, including the P2 adenosine transporter and aquaglyceroporin 2 (AQP2).[5][6]

-

Adduct Formation: Once inside the parasite, this compound rapidly reacts with trypanothione [T(SH)₂], a unique dithiol composed of two glutathione molecules joined by a spermidine linker.[1][3] This reaction forms a stable and toxic adduct known as Mel T.[3][7]

-

Enzyme Inhibition: The Mel T adduct is a potent competitive inhibitor of trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system.[3][7] TryR is responsible for maintaining the reduced state of trypanothione, which is essential for detoxifying reactive oxygen species and maintaining the intracellular redox balance.[1][4]

-

Induction of Oxidative Stress and Metabolic Disruption: The inhibition of TryR leads to an accumulation of the oxidized form of trypanothione (trypanothione disulfide) and a subsequent surge in oxidative stress within the parasite.[1][3] This disruption of the parasite's primary antioxidant defense system is a major contributor to its death. Additionally, this compound has been shown to inhibit key enzymes in the glycolytic pathway, such as 6-phosphofructo-2-kinase and fructose-2,6-bisphosphatase, further compromising the parasite's energy metabolism.[8]

Quantitative Data on the Biological Activity of this compound

The following tables summarize key quantitative data related to the efficacy and mechanism of action of this compound against Trypanosoma brucei.

| Parameter | Value | Trypanosoma brucei Strain | Reference(s) |

| In Vitro Susceptibility (IC₅₀) | |||

| This compound | 2-3 fold increase in resistance in tbat1-null mutants | s427 | [1] |

| This compound | >200-fold resistance in melarsen-resistant line | T. b. brucei | [7] |

| Enzyme Inhibition | |||

| Mel T (this compound-trypanothione adduct) Kᵢ for Trypanothione Reductase | 9.0 µM | T. b. brucei | [5][9] |

| This compound Kᵢ for 6-phosphofructo-2-kinase | < 1 µM | T. b. brucei | [8] |

| This compound Kᵢ for Fructose-2,6-bisphosphatase | 2 µM | T. b. brucei | [8] |

| Adduct Formation | |||

| Stability constant of Mel T | 1.05 x 10⁷ M⁻¹ | T. b. brucei | [5][9] |

| Parameter | Observation | Trypanosoma brucei Strain | Reference(s) |

| Cross-Resistance | |||

| Melarsen-resistant line cross-resistance to this compound | 33-fold (in vivo) | T. b. brucei | [7] |

| Melarsen-resistant line cross-resistance to Melarsoprol | 67-fold (in vivo) | T. b. brucei | [7] |

| Melarsen-resistant line cross-resistance to Trimelarsen | 122-fold (in vivo) | T. b. brucei | [7] |

| Cymelarsan-resistant line cross-resistance to this compound | Yes | T. b. brucei 247melCyR | [10] |

| Uptake Inhibition | |||

| Lysis by 10 µM this compound | Prevented by 4 mM adenosine and 1 mM pentamidine | s427 | [1] |

Experimental Protocols

In Vitro Lysis Assay for Arsenical Sensitivity

This assay provides a rapid method to assess the sensitivity of trypanosomes to this compound by measuring drug-induced cell lysis.

Materials:

-

Bloodstream form Trypanosoma brucei

-

Phosphate-buffered saline (PBS) supplemented with glucose

-

This compound

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Parasite Preparation: Isolate bloodstream-form trypanosomes from infected rodent blood using DEAE-cellulose chromatography.

-

Assay Setup: Resuspend the purified parasites in PBS with glucose to a final concentration of approximately 1 x 10⁸ cells/mL.

-

Drug Incubation: Add varying concentrations of this compound to the trypanosome suspension in a 96-well plate. Include a no-drug control.

-

Lysis Monitoring: Incubate the plate at 37°C and monitor the decrease in absorbance at 600 nm over time (e.g., every 5 minutes for 30-60 minutes) using a plate reader. Cell lysis results in a decrease in optical density.[3]

-

Data Analysis: Plot the percentage decrease in absorbance against the drug concentration. The L₅₀ value, the concentration required to cause 50% lysis within a specific timeframe, can then be calculated.[7]

Alamar Blue Cell Viability Assay

This colorimetric assay is widely used to determine the in vitro susceptibility of trypanosomes to drugs like this compound by measuring metabolic activity.

Materials:

-

Bloodstream form Trypanosoma brucei

-

Complete HMI-9 medium with 10% fetal bovine serum

-

This compound

-

Alamar Blue (resazurin) reagent

-

96-well microtiter plate

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed bloodstream form trypanosomes into a 96-well plate at a density of 2 x 10⁴ cells/mL in complete HMI-9 medium.

-

Drug Preparation: Prepare serial dilutions of this compound in the culture medium.

-

Drug Addition: Add the drug dilutions to the appropriate wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 to 72 hours.

-

Viability Assessment: Add Alamar Blue reagent to each well and incubate for an additional 4-8 hours.

-

Data Analysis: Measure the fluorescence or absorbance to determine cell viability. Calculate the 50% inhibitory concentration (IC₅₀) for this compound by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Trypanothione Reductase Activity Assay

This assay measures the activity of TryR, the key target of the Mel T adduct, and can be used to screen for inhibitors.

Materials:

-

Purified recombinant Trypanosoma brucei Trypanothione Reductase (TryR)

-

Trypanothione disulfide (T[S]₂)

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, a known concentration of TryR, T[S]₂, and DTNB.

-

Inhibitor Addition: Add the test compound (e.g., Mel T formed in situ or pre-synthesized) at various concentrations.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Measurement: Monitor the rate of formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB), resulting from the reduction of DTNB by reduced trypanothione, by measuring the increase in absorbance at 412 nm over time.

-

Data Analysis: Calculate the initial reaction velocities and determine the inhibition constants (Kᵢ) for the test compounds.

Visualizations

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Caption: Experimental workflow for evaluating this compound activity.

Conclusion

This compound remains a potent trypanocidal agent due to its targeted disruption of the parasite's unique trypanothione-based antioxidant system. While its clinical use is hampered by significant toxicity and the emergence of resistance, a thorough understanding of its biological activity and the methods to assess it are crucial for the development of new, safer, and more effective trypanocidal drugs. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to this goal. The development of compounds that can overcome the existing resistance mechanisms, primarily related to reduced drug uptake, is a key priority in the ongoing fight against human African trypanosomiasis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thco.com.tw [thco.com.tw]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential sensitivity of Trypanosoma brucei rhodesiense isolates to in vitro lysis by arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Trypanothione Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound in the treatment of human trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Trypanocidal Effects of Melarsen Oxide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsen oxide, a trivalent arsenical compound, represents a pivotal molecule in the history of chemotherapy for Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. Synthesized in 1938 by Ernst Friedheim, it emerged from the understanding that trivalent arsenicals are significantly more potent trypanocides than their pentavalent counterparts.[1] Although its high toxicity limited its direct clinical use, this compound is the active metabolite of the cornerstone drug melarsoprol, to which it is converted in the body.[2][3][4] This technical guide provides an in-depth analysis of the early foundational studies on the trypanocidal effects of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

The trypanocidal activity of this compound is primarily due to its interaction with the unique thiol metabolism of trypanosomes.[3] The parasite relies on a dithiol called trypanothione for its antioxidant defense, a system absent in their mammalian hosts.[2]

The key steps in this compound's mechanism of action are:

-

Uptake: this compound is taken up by the trypanosome, a process that can be mediated by the P2 adenosine transporter.[3][4]

-

Adduct Formation: Inside the parasite, this compound reacts with trypanothione to form a stable adduct known as Mel T.[2][3]

-

Enzyme Inhibition: Mel T is a potent competitive inhibitor of trypanothione reductase, the enzyme responsible for maintaining the reduced state of trypanothione.[2][3]

-

Oxidative Stress and Cell Death: The inhibition of trypanothione reductase leads to an accumulation of oxidative stress within the parasite, disrupting its antioxidant defense system and ultimately causing cell death.[2][3] Additionally, this compound can bind to other thiol groups in proteins, further contributing to its cytotoxic effects.[2]

Quantitative Data

Early studies established the high potency of this compound. It is reported to be approximately 2.5 times more trypanocidal than its prodrug, melarsoprol, although it is also significantly more cytotoxic to the host.[1]

Table 1: In Vitro Efficacy of this compound against Trypanosoma brucei rhodesiense

| Strain Type | L50 Value (µM) | Description |

| Arsenical-sensitive | < 30 | Drug concentration for 50% cell lysis within 30 minutes. |

| Arsenical-refractory | > 75 | Drug concentration for 50% cell lysis within 30 minutes. |

Data from studies on clinical isolates of T. b. rhodesiense.

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Infection Model | Route of Administration | Dosage | Outcome |

| Acute Infection | Intravenous | 0.1 - 1 mg/kg | 20 out of 20 mice cured.[3][5] |

| Acute Infection | Intraperitoneal | 2.2 mg/kg | 20 out of 20 mice cured.[3][5] |

| Central Nervous System Infection | Intravenous | 5 mg/kg | 5 out of 6 mice survived for over 180 days.[3][5] |

Experimental Protocols

In Vitro Lysis Assay

This protocol was developed to assess the sensitivity of Trypanosoma brucei strains to arsenical compounds.

1. Parasite Preparation:

-

Isolate bloodstream-form trypanosomes from the blood of infected rodents using DEAE-cellulose chromatography.[2]

2. Assay Setup:

-

Resuspend the parasites in a suitable buffer, such as PBS with glucose, to a final concentration of approximately 1x10⁸ cells/mL.[2]

-

Add varying concentrations of this compound to the trypanosome suspension in a microtiter plate. Include a no-drug control.[2]

3. Lysis Monitoring:

-

Incubate the plate at 37°C.[2]

-

Monitor the decrease in absorbance at a wavelength of 600 nm over time (e.g., every 5 minutes for 30-60 minutes) using a plate reader. Cell lysis results in a decrease in absorbance.[2]

4. Data Analysis:

-

Plot the percentage decrease in absorbance against the drug concentration.[2]

-

Calculate the L₅₀ value, which is the concentration of the drug required to cause 50% lysis within a specified time (e.g., 30 minutes).[2]

In Vivo Efficacy in a Murine Model

This protocol outlines the general procedure for evaluating the efficacy of this compound in a mouse model of trypanosomiasis.

1. Animal Model and Infection:

-

Use a suitable mouse strain, such as NMRI outbred mice.

-

Inoculate the mice intraperitoneally with approximately 10⁵ trypanosomes.

2. Treatment:

-

Once parasitemia is established, administer this compound via the desired route (e.g., intravenous or intraperitoneal).

-

The treatment regimen (dose, frequency, and duration) will depend on the specific experimental design.

3. Monitoring and Efficacy Assessment:

-

Regularly monitor the parasitemia in the blood post-treatment. A curative treatment should result in the complete and permanent clearance of parasites from the blood.[2]

-

Observe the mice for any signs of relapse over an extended period (e.g., up to 180 days).[2]

-

For central nervous system infection models, at the end of the experiment, brain tissue can be examined for the presence of parasites to confirm CNS cure.[2]

Conclusion

The early studies on this compound were instrumental in shaping the therapeutic landscape for Human African Trypanosomiasis. They not only established its potent trypanocidal activity but also elucidated a novel mechanism of action centered on the parasite's unique trypanothione metabolism. While the toxicity of this compound precluded its widespread use as a standalone therapy, its development led to the synthesis of the less toxic and highly effective prodrug, melarsoprol. The foundational research detailed in this guide provided critical insights that continue to inform the rational design of new trypanocidal agents. The experimental protocols established in these early investigations also laid the groundwork for the standardized methods used in anti-trypanosomal drug discovery today.

References

- 1. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Understanding the Uptake of Melarsen Oxide in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms governing the uptake of Melarsen oxide, a key active metabolite of the trypanocidal drug melarsoprol, in parasitic protozoa, with a primary focus on Trypanosoma brucei, the causative agent of African trypanosomiasis. Understanding these transport pathways is critical for overcoming drug resistance and developing novel therapeutic strategies.

Introduction

This compound's efficacy is critically dependent on its entry into the parasite. The primary mechanisms of uptake have been identified as carrier-mediated transport through specific membrane proteins. Resistance to melaminophenyl arsenicals is frequently associated with diminished drug accumulation, highlighting the importance of these transporters. This guide will detail the key transporters, present quantitative data on uptake and resistance, outline relevant experimental protocols, and visualize the involved pathways.

Key Transporters of this compound

Two primary transporters have been implicated in the uptake of this compound in Trypanosoma brucei:

-

P2 Aminopurine Transporter (TbAT1): This transporter is a member of the equilibrative nucleoside transporter (ENT) family and is the primary route for the uptake of adenosine and adenine in bloodstream form trypanosomes. It has been demonstrated that melaminophenyl arsenicals and diamidines, such as pentamidine, are also substrates for this transporter. The loss or mutation of the gene encoding TbAT1 is a well-established mechanism of resistance to these drugs.

-

Aquaglyceroporin 2 (TbAQP2): This membrane channel, belonging to the aquaporin family, facilitates the transport of water, glycerol, and other small solutes. Uniquely, TbAQP2 has been shown to transport larger molecules, including pentamidine and melaminophenyl arsenicals. The loss of TbAQP2 function is a major contributor to high-level cross-resistance to both melarsoprol and pentamidine.

Quantitative Data on this compound Uptake and Resistance

The following tables summarize key quantitative data from various studies, providing a comparative overview of drug sensitivity and transport kinetics.

Table 1: In Vitro Sensitivity of Trypanosoma brucei to this compound and Related Compounds

| Trypanosome Strain/Species | Compound | IC50 / L50 | Fold Resistance | Reference(s) |

| T. b. brucei (melarsen-sensitive) | This compound | - | - | [1] |

| T. b. brucei (melarsen-resistant) | This compound | >200-fold higher than sensitive | >200 | [1] |

| T. b. rhodesiense (arsenical-sensitive) | This compound | < 30 µM (L50) | - | |

| T. b. rhodesiense (arsenical-refractory) | This compound | > 75 µM (L50) | >2.5 | |

| T. b. brucei s427 (wild-type) | Melaminophenyl arsenicals | - | - | [2] |

| T. b. brucei s427 (tbat1-null) | Melaminophenyl arsenicals | 2-3 fold higher than wild-type | 2-3 | [2] |

Table 2: Kinetic Parameters of Related Transport in Trypanosoma brucei

| Transporter | Substrate | K_m_ | V_max_ | K_i_ | Reference(s) |

| P2 (TbAT1) | Pentamidine | 0.84 µM | 9.35 pmol s⁻¹ (10⁸ cells)⁻¹ | - | [3] |

| P2 (TbAT1) | Adenosine | - | - | 0.56 µM (inhibited by pentamidine) | [3] |

Experimental Protocols

In Vitro Lysis Assay for Arsenical Sensitivity

This assay provides a rapid method to assess the sensitivity of trypanosomes to arsenical compounds by measuring drug-induced cell lysis.

Principle: Viable trypanosomes maintain their cellular integrity. Upon exposure to effective concentrations of lytic drugs like this compound, the plasma membrane is compromised, leading to cell lysis and a decrease in the optical density (absorbance) of the cell suspension.

Materials:

-

Bloodstream form Trypanosoma brucei

-

Phosphate-buffered saline (PBS) supplemented with glucose

-

This compound stock solution

-

96-well microtiter plate

-

Spectrophotometer (plate reader) capable of reading absorbance at ~600-750 nm

Procedure:

-

Parasite Preparation: Isolate bloodstream-form trypanosomes from infected rodent blood or from in vitro culture. Wash the parasites in a suitable buffer (e.g., PBS with glucose).

-

Cell Suspension: Resuspend the parasites to a final concentration of approximately 1 x 10⁸ cells/mL.

-

Drug Incubation: Add varying concentrations of this compound to the wells of a microtiter plate. Include a no-drug control.

-

Lysis Monitoring: Add the trypanosome suspension to the wells. Incubate the plate at 37°C and monitor the decrease in absorbance at regular intervals (e.g., every 5-10 minutes for up to 1-2 hours).

-

Data Analysis: Plot the percentage decrease in absorbance against time for each drug concentration. The L50 value, the concentration required to cause 50% lysis within a specific time (e.g., 30 or 60 minutes), can be calculated.[2]

Alamar Blue (Resazurin) Cell Viability Assay for IC50 Determination

This is a common method to determine the 50% inhibitory concentration (IC50) of a compound.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescent signal is proportional to the number of viable cells.

Materials:

-

Bloodstream form Trypanosoma brucei

-

Complete HMI-9 medium

-

This compound

-

Resazurin sodium salt solution (Alamar Blue)

-

96-well microtiter plate (black, clear bottom for fluorescence)

-

Fluorimeter

Procedure:

-

Cell Seeding: Seed parasites at a density of approximately 1 x 10⁴ cells/well in a 96-well plate containing serial dilutions of this compound.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Reagent Addition: Add Alamar Blue solution to each well.

-

Second Incubation: Incubate for an additional 24 hours.

-

Fluorescence Measurement: Measure the fluorescence using a fluorimeter with appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the IC50 values by nonlinear regression analysis of the dose-response curves.[2]

Visualizing the Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships in this compound uptake and resistance.

Caption: this compound uptake and mechanism of action in T. brucei.

Caption: Workflow for IC50 determination using the Alamar Blue assay.

Caption: Logical relationship between transporter genotype and drug resistance.

Conclusion

The uptake of this compound in Trypanosoma brucei is a multifaceted process primarily mediated by the P2 aminopurine transporter (TbAT1) and aquaglyceroporin 2 (TbAQP2). The functional loss of these transporters is a key mechanism of drug resistance, leading to decreased intracellular accumulation of the drug. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to understand and overcome arsenical resistance in parasites. Future efforts in drug development could focus on designing molecules that can bypass these specific uptake pathways or inhibit them in resistant parasites.

References

- 1. Characterisation of melarsen-resistant Trypanosoma brucei brucei with respect to cross-resistance to other drugs and trypanothione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-Depth Technical Guide on the Initial Investigations into Melarsen Oxide's Toxicity Profile

Abstract

Melarsen oxide is the biologically active trivalent arsenical metabolite of the prodrug Melarsoprol, a compound that has been a critical treatment for late-stage Human African Trypanosomiasis (HAT) for decades.[1][2][3] While the trypanocidal efficacy of Melarsoprol is attributed to the in vivo conversion to this compound, the severe toxicity associated with the parent drug necessitates a distinct toxicological investigation of the active metabolite.[4][5] This technical guide consolidates the foundational data on this compound's toxicity profile, drawing from initial preclinical investigations. It provides a detailed overview of its mechanism of action, pharmacokinetic parameters, and available data on its cytotoxicity and potential genotoxicity. The guide includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers, toxicologists, and drug development professionals.

Mechanism of Action and Pharmacokinetics

Trypanocidal Mechanism of Action

This compound's efficacy against trypanosomes is rooted in its targeted disruption of the parasite's unique redox metabolism.[3][6] As a trivalent arsenical, it is highly reactive with thiol groups.[6] The mechanism involves a multi-step process beginning with its uptake into the parasite, which can be mediated by the P2 adenosine transporter.[3][7]

Once inside the trypanosome, this compound interacts with trypanothione, a dithiol unique to these parasites that is essential for maintaining their redox balance.[2] This reaction forms a stable and toxic adduct known as Mel T.[1][3] The Mel T complex acts as a potent competitive inhibitor of trypanothione reductase, a critical enzyme that maintains the reduced state of trypanothione.[1][3] The inhibition of this enzyme leads to a buildup of oxidative stress within the parasite, ultimately causing cell death.[2][3][6] Additionally, there is evidence to suggest that this compound may interfere with key enzymes in the glycolytic pathway, further depriving the parasite of energy.[6]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies reveal that Melarsoprol is rapidly converted to its active metabolite, this compound. While the parent drug has a half-life of less than one hour, bioassays indicate a much longer effective half-life of 35 hours, which is attributed to its active metabolites.[1][4] this compound reaches its maximum plasma concentration approximately 15 minutes after intravenous administration of Melarsoprol.[1][4][5] The metabolite has been shown to cross the blood-brain barrier, a critical feature for its efficacy in treating late-stage neurological HAT.[4][5]

| Parameter | Value | Species | Source |

| Time to Cmax | ~15 minutes | Human | [4][5] |

| Half-life (free drug) | ~3.9 hours | Human | [1][4][5] |

| Clearance | 21.5 mL/min/kg | Human | [1][4][5] |

| Blood-Brain Barrier | Sufficient Penetration | Rodent | [4][5][8] |

Preclinical Toxicity Profile

In Vivo Efficacy and Toxicity

Initial preclinical studies in rodent models demonstrated the potent trypanocidal activity of this compound. These studies were crucial in establishing its therapeutic potential, particularly its ability to clear central nervous system infections.

| Model Type | Species | Route | Dose | Outcome | Source |

| Acute Infection | Mouse | Intravenous (IV) | 0.1 - 1 mg/kg | 20/20 mice cured | [4][5][8] |

| Acute Infection | Mouse | Intraperitoneal (IP) | 2.2 mg/kg | 20/20 mice cured | [4][5][8] |

| CNS Infection | Mouse | Intravenous (IV) | 5 mg/kg | 5/6 mice survived >180 days | [4][5][8] |

In Vitro Cytotoxicity

Quantitative in vitro cytotoxicity data for this compound in mammalian cell lines is limited in the initial literature. However, studies in the fission yeast Schizosaccharomyces pombe provide some insight into its growth-inhibitory concentrations. General hazard classifications also indicate significant toxicity.

| Assay Type | Organism/Cell Line | Endpoint | Result | Source |

| Growth Inhibition | S. pombe | Onset of Inhibition | ~0.1 µM | [9] |

| Growth Inhibition | S. pombe | Complete Inhibition | 20 - 40 µM | [9] |

| GHS Hazard Class | N/A | Oral Toxicity | H301: Toxic if swallowed | [10] |

| GHS Hazard Class | N/A | Inhalation Toxicity | H330: Fatal if inhaled | [10] |

| GHS Hazard Class | N/A | Aquatic Hazard | H400/H410: Very toxic to aquatic life | [10] |

Genotoxicity Profile

While specific genotoxicity studies on this compound are not detailed in the initial investigative literature, its nature as a trivalent arsenical compound suggests a high potential for genotoxic effects. The genotoxicity of arsenic compounds is primarily linked to the generation of reactive oxygen species (ROS) during their biotransformation.[11] This leads to oxidative stress, which can induce a range of genetic damage, including DNA base modifications, single and double-strand breaks, DNA-protein crosslinks, and chromosomal aberrations.[11]

Experimental Methodologies

In Vitro Cytotoxicity Assessment: MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[12][13]

-

Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 18-24 hours at 37°C and 5% CO₂ to allow for adherence.[13]

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 1%.[13]

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ value.

Genotoxicity Assessment: Standard Assays

To evaluate the genotoxic potential of a compound like this compound, a standard battery of tests compliant with regulatory guidelines is typically employed.[14]

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It assesses the ability of the test compound to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again.[14]

-

In Vitro Micronucleus Assay: This assay is performed in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells). It detects damage to chromosomes or the mitotic apparatus by identifying the presence of micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells after exposure to the test compound.[14]

-

In Vivo Micronucleus Assay: This test is conducted in rodents. The animals are treated with the test compound, and their bone marrow is analyzed for the presence of micronuclei in polychromatic erythrocytes. This assay provides information on the compound's genotoxic potential in a whole-animal system, accounting for metabolic and pharmacokinetic effects.[14]

Conclusion

Initial investigations into this compound reveal a compound with a well-defined and potent mechanism of action against Trypanosoma parasites. Pharmacokinetic data confirms its rapid formation from the prodrug Melarsoprol and its ability to penetrate the central nervous system, which is essential for its therapeutic use.[4][5] Preclinical efficacy in rodent models is also well-documented.[4][5][8]

However, significant data gaps exist in its toxicity profile, particularly concerning its effects on mammalian systems. There is a lack of quantitative in vitro cytotoxicity data (e.g., IC₅₀ values) in a range of human cell lines and a need for specific studies to confirm the presumed genotoxic potential suggested by its chemical class. Future research should focus on conducting a standard battery of GLP-compliant genetic toxicology assays and comprehensive in vitro cytotoxicity screening to fully characterize the risk profile of this important metabolite.

References

- 1. Melarsoprol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. The Melaminophenyl Arsenicals Melarsoprol and this compound Interfere with Thiamine Metabolism in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C9H9AsN6O | CID 30830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Arsenic trioxide-mediated cytotoxicity and apoptosis in prostate and ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. pharmaron.com [pharmaron.com]

The Molecular Targets of Melarsen Oxide in Protozoa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melarsen oxide, the active metabolite of the organoarsenical drug melarsoprol, has been a critical component in the treatment of late-stage human African trypanosomiasis. Its efficacy is rooted in its ability to interact with and disrupt essential molecular pathways within protozoan parasites, particularly Trypanosoma brucei. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanism of action, the quantitative aspects of its interactions, and the experimental methodologies used to elucidate these targets. The primary target is the unique trypanothione redox system, with significant inhibitory effects on trypanothione reductase. Additionally, this compound has been shown to interfere with key enzymes in the glycolytic pathway and aspects of thiamine metabolism. This document aims to serve as a detailed resource for researchers engaged in the study of trypanocidal drugs and the development of new therapeutic strategies against protozoal infections.

Introduction

Protozoan parasites of the genus Trypanosoma are the causative agents of human African trypanosomiasis (sleeping sickness), a fatal disease if left untreated.[1] For decades, the trivalent arsenical this compound, the active form of the prodrug melarsoprol, has been a frontline treatment for the late, neurological stage of this disease due to its ability to cross the blood-brain barrier.[1][2] The trypanocidal activity of this compound stems from its high reactivity with thiol groups, leading to the disruption of crucial metabolic processes within the parasite.[1] This guide delves into the specific molecular entities that are targeted by this potent drug, providing quantitative data, detailed experimental protocols, and visual representations of the affected pathways.

Primary Molecular Target: The Trypanothione System

The most well-characterized molecular target of this compound in trypanosomes is the trypanothione system, a unique and essential pathway for maintaining redox balance and detoxification in these parasites. This system is absent in the mammalian host, making it an attractive target for selective drug action.

Trypanothione and Trypanothione Reductase

Trypanothione [T(SH)₂] is a dithiol synthesized from two molecules of glutathione joined by a spermidine linker.[1] It is the principal low-molecular-weight thiol in trypanosomatids, playing a central role in antioxidant defense.[3] The enzyme trypanothione reductase (TryR) is a flavoprotein responsible for maintaining the reduced state of trypanothione, and it is a critical enzyme for parasite survival.[4][5]

Mechanism of Inhibition

This compound readily forms a stable and inhibitory adduct with the reduced form of trypanothione, known as Mel T.[4][6][7] This adduct is a potent competitive inhibitor of trypanothione reductase.[4][7] The formation of Mel T effectively sequesters the available pool of trypanothione and directly inhibits the enzyme responsible for its regeneration. This dual action leads to a catastrophic buildup of oxidative stress within the parasite, ultimately causing cell death.[1][3]

Secondary Molecular Targets: Glycolytic Enzymes

Bloodstream form trypanosomes are heavily reliant on glycolysis for their energy production.[1] this compound has been shown to inhibit several key enzymes within this pathway, further contributing to its trypanocidal effects.

Inhibition of Key Glycolytic Enzymes

-

6-Phosphofructo-2-kinase (PFK-2): This enzyme is responsible for the synthesis of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase, a key regulatory enzyme in glycolysis. This compound is a potent inhibitor of PFK-2.[1][8]

-

Fructose-2,6-bisphosphatase: This enzyme catalyzes the breakdown of fructose 2,6-bisphosphate. This compound also inhibits this enzyme, though to a lesser extent than PFK-2.[8]

-

Pyruvate Kinase: This enzyme catalyzes the final step of glycolysis, producing ATP and pyruvate. This compound has been shown to inhibit pyruvate kinase, although with a much lower potency compared to its effects on the trypanothione system and PFK-2.[8]

The inhibition of these enzymes disrupts the glycolytic flux, leading to a rapid depletion of ATP and contributing to the parasite's demise.[1]

Interference with Thiamine Metabolism

Studies in the model organism Schizosaccharomyces pombe have suggested that this compound may also interfere with thiamine (vitamin B1) metabolism. The drug's uptake was found to be mediated by a thiamine transporter, and its toxicity could be alleviated by the presence of thiamine.[9] While this mechanism is less characterized in Trypanosoma, it presents a potential additional mode of action.

Drug Uptake and Resistance Mechanisms

The efficacy of this compound is dependent on its uptake by the parasite. Several transporters have been identified as being involved in this process, and alterations in these transporters are a primary mechanism of drug resistance.

-

P2 Adenosine Transporter (TbAT1): This transporter has been implicated in the uptake of melaminophenyl arsenicals.[2][10] Reduced function of the P2 transporter can lead to decreased drug accumulation and resistance.[11]

-

Aquaglyceroporin 2 (AQP2): This protein has been identified as a major transporter for this compound.[12] Loss-of-function mutations or deletion of the AQP2 gene are strongly correlated with high levels of resistance to both melarsoprol and pentamidine.[13]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound and its adducts with their molecular targets.

| Target Enzyme | Inhibitor | Protozoan Species | Inhibition Constant (Kᵢ) | Reference(s) |

| Trypanothione Reductase | Mel T | Trypanosoma brucei | 9.0 µM | [4][7] |

| 6-Phosphofructo-2-kinase | This compound | Trypanosoma brucei | < 1 µM | [8] |

| Fructose-2,6-bisphosphatase | This compound | Trypanosoma brucei | 2 µM | [8] |

| Pyruvate Kinase | This compound | Trypanosoma brucei | > 100 µM | [8] |

| Drug | Protozoan Strain | IC₅₀ (nM) | Reference(s) |

| Melarsoprol | T. b. brucei S427 | 6.9 | [6] |

| Melarsoprol | T. b. gambiense (drug-sensitive) | 22-42 | [6] |

Experimental Protocols

In Vitro Lysis Assay for Arsenical Sensitivity

This assay is used to determine the lytic effect of this compound on bloodstream form trypanosomes.

Materials:

-

Bloodstream form Trypanosoma brucei

-

DEAE-cellulose

-

Phosphate buffered saline (PBS) with glucose

-

This compound

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Isolate bloodstream-form trypanosomes from infected rodent blood using DEAE-cellulose chromatography.[14]

-

Wash the parasites and resuspend them in a suitable buffer (e.g., PBS with glucose) to a final concentration of approximately 1x10⁸ cells/mL.[14]

-

Add varying concentrations of this compound to the trypanosome suspension in a 96-well microtiter plate. Include a no-drug control.[14]

-

Incubate the plate at 37°C and monitor the decrease in absorbance at 600 nm over time (e.g., every 5 minutes for 30-60 minutes) using a plate reader. Cell lysis results in a decrease in absorbance.[14]

-

Plot the percentage decrease in absorbance against the drug concentration to determine the L₅₀ value (the concentration required to cause 50% lysis in a specified time).[14]

Trypanothione Reductase Inhibition Assay

This assay measures the inhibition of trypanothione reductase activity by Mel T or other inhibitors.

Materials:

-

Purified recombinant Trypanosoma brucei trypanothione reductase (TryR)

-

Trypanothione disulfide (T(S)₂)

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

-

Inhibitor (e.g., Mel T)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, TryR, T(S)₂, DTNB, and the inhibitor at various concentrations.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the increase in absorbance at 412 nm over time. The reduction of DTNB by the thiol product of the TryR reaction produces a yellow-colored compound (TNB) that absorbs at this wavelength.

-

Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ value for the inhibitor.

Alamar Blue (Resazurin) Cell Viability Assay

This colorimetric assay is used to determine the IC₅₀ value of this compound against cultured trypanosomes.

Materials:

-

Log-phase bloodstream form Trypanosoma brucei

-

Complete HMI-9 medium

-

This compound

-

Alamar Blue (resazurin) solution

-

96-well microtiter plate

-

Fluorometer or spectrophotometer (plate reader)

Procedure:

-

Harvest log-phase trypanosomes and adjust the cell density in fresh, pre-warmed complete HMI-9 medium.

-

Dispense the parasite suspension into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include untreated parasite controls and media-only blanks.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add Alamar Blue solution to each well and incubate for a further 4-24 hours.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) of each well.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control and determine the IC₅₀ value by plotting the data and fitting to a dose-response curve.[6]

Visualizations

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Caption: Inhibition of glycolytic enzymes by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of various metabolic conditions and of the trivalent arsenical this compound on the intracellular levels of fructose 2,6-bisphosphate and of glycolytic intermediates in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]

- 6. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Melarsen Oxide Against Trypanosoma brucei

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by the protozoan Trypanosoma brucei.[1] For decades, treatment for the late, neurological stage of the disease relied on arsenical compounds.[2][3] Melarsoprol, a key drug in this class, is a prodrug that is metabolized into its more active form, Melarsen oxide.[2][4][5] this compound exerts its trypanocidal effect by disrupting the parasite's unique thiol metabolism.[2][6] Understanding the in vitro efficacy and mechanism of this compound is crucial for the development of new therapeutic strategies and for monitoring drug resistance.

These application notes provide a comprehensive guide to the in vitro testing of this compound against bloodstream forms (BSF) of Trypanosoma brucei, including detailed protocols for parasite cultivation and drug susceptibility assays.

Mechanism of Action of this compound

The trypanocidal activity of this compound is primarily due to its interaction with the parasite's unique redox system, which relies on trypanothione rather than glutathione.[2][6] The mechanism involves several key steps:

-

Uptake: this compound enters the trypanosome cell, a process that can be mediated by the P2 adenosine transporter (encoded by the TbAT1 gene).[2][5][7]

-

Adduct Formation: Inside the parasite, this compound rapidly reacts with trypanothione, a conjugate of glutathione and spermidine, to form a stable adduct known as Mel T.[2][4]

-

Enzyme Inhibition: The Mel T adduct is a potent competitive inhibitor of trypanothione reductase, the enzyme responsible for maintaining the reduced state of trypanothione.[2]

-

Oxidative Stress & Metabolic Disruption: The inhibition of trypanothione reductase leads to an accumulation of oxidized trypanothione, disrupting the parasite's primary antioxidant defense system and causing a surge in oxidative stress.[2][6] This disruption of redox balance, along with interference in other metabolic pathways like glycolysis, ultimately leads to parasite death.[6]

Quantitative Efficacy Data

The in vitro activity of this compound and its prodrug, Melarsoprol, against T. brucei is typically measured by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following table summarizes published efficacy data.

| Compound | T. brucei Strain | Metric | Value | Reference |

| This compound | T. b. brucei WT | EC50 | 0.19 µM | [8] |

| This compound | T. b. brucei B48 (MDR) | EC50 | 0.22 µM | [8] |

| This compound | T. b. rhodesiense (sensitive) | L50 | < 30 µM | [9] |

| This compound | T. b. rhodesiense (refractory) | L50 | > 75 µM | [9] |

| Melarsoprol | T. b. brucei S427 | IC50 | 6.9 nM | [10] |

| Melarsoprol | T. b. gambiense (sensitive) | IC50 | 22-42 nM | [10] |

MDR: Multi-drug resistant. L50: Concentration required for 50% cell lysis within 30 minutes.

Experimental Protocols

Protocol 1: Culturing Bloodstream Form (BSF) Trypanosoma brucei

This protocol details the routine maintenance of BSF T. brucei to ensure a healthy, log-phase population suitable for drug assays.

Materials:

-

T. brucei BSF (e.g., S427 strain) cryopreserved stock[10]

-

HMI-9 (Hirumi's Modified Iscove's Medium) or equivalent[1][10]

-

Heat-inactivated Fetal Bovine Serum (FBS)[1]

-

Penicillin-Streptomycin solution[1]

-

T-25 or T-75 culture flasks[1]

-

Hemocytometer or automated cell counter[1]

-

Centrifuge

Procedure:

-

Preparation of Complete HMI-9 Medium:

-

To a basal medium like Iscove's Modified Dulbecco's Medium (IMDM), aseptically add heat-inactivated FBS to a final concentration of 10%.[1]

-

Supplement with Penicillin-Streptomycin to the desired final concentration (e.g., 100 µg/mL penicillin, 100 µg/mL streptomycin).[10]

-

Add 2-mercaptoethanol to a final concentration of 0.05 mM or 0.2 mM.[1][10]

-

Other common supplements include L-cysteine (1.0 mM), hypoxanthine (0.2 mM), and thymidine (0.05 mM).[1]

-

Store the complete medium at 4°C for up to one month.[1]

-

-

Initiation of Culture from Cryopreserved Stock:

-

Rapidly thaw a vial of cryopreserved trypanosomes in a 37°C water bath.[1][12]

-

Transfer the contents to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.[1][12]

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.[1][12]

-

Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete HMI-9 medium.[1]

-

Transfer the cell suspension to a T-25 culture flask and incubate at 37°C with 5% CO₂.[1][10]

-

-

Culture Maintenance:

-

Monitor the parasite density daily using a hemocytometer.[1][10] Parasites are in the logarithmic growth phase between 1 x 10⁵ and 2 x 10⁶ cells/mL.[10]

-

When the density approaches 1-2 x 10⁶ cells/mL, subculture the parasites by diluting the suspension with fresh, pre-warmed medium to a starting density of 1-2 x 10⁵ cells/mL.[1][10]

-

CRITICAL: Do not allow the culture density to exceed 2 x 10⁶ cells/mL, as parasites may differentiate into non-proliferative "short stumpy" forms, which are unsuitable for growth inhibition assays.[11]

-

Protocol 2: In Vitro Drug Susceptibility Assay (Alamar Blue Method)

This assay determines the IC50 value of a compound by measuring metabolic activity as an indicator of cell viability.

Materials:

-

Log-phase T. brucei BSF culture

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade[10]

-

Complete HMI-9 medium

-

Alamar Blue (resazurin) reagent[10]

-

Sterile 96-well flat-bottom plates[1]

-

Plate reader (fluorescence or absorbance)[10]

Procedure:

-

Preparation of this compound Solutions:

-